8-溴代色满-3-酮

描述

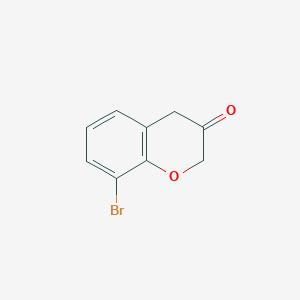

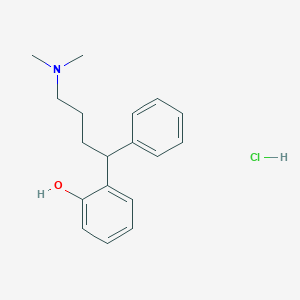

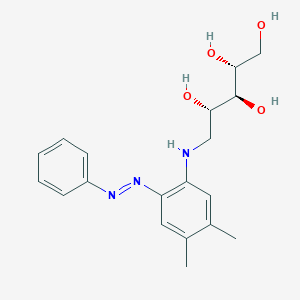

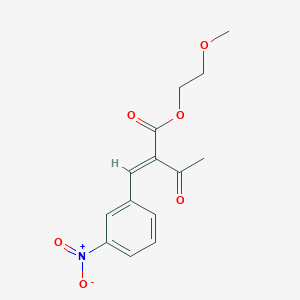

8-Bromochroman-3-one is a brominated chromone derivative, a class of compounds known for their interesting biological activities and potential use in drug discovery. Chromones are also recognized as valuable structural scaffolds in medicinal chemistry, often designed to mimic short peptides or serve as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of 8-bromochroman-3-one derivatives has been approached through various methods. One efficient synthetic route involves the reaction of 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one or 2-aryl-8-bromo-6-chlorochroman-4-one under Mannich conditions, followed by an aza-Michael reaction and SeO(2) oxidation to introduce a primary aminomethyl group at the 3-position of the chromone scaffold . Another strategy for synthesizing tetrasubstituted chromone derivatives includes palladium-mediated reactions, which exhibit excellent regioselectivity and high yields, demonstrating the versatility of chromone derivatives .

Molecular Structure Analysis

X-ray diffraction methods have been used to determine the crystal structures of various 8-bromochroman-3-one derivatives. These studies reveal that the presence of the bromine atom can influence the conformation of the molecule, as seen in the syn conformation of 8-bromoguanosine and 8-bromoadenosine . Additionally, the bulky bromine atom can affect crystal packing, as observed in the substituted trifluoromethylchromones .

Chemical Reactions Analysis

The reactivity of 8-bromochroman-3-one derivatives has been explored in several contexts. For instance, the one-electron attachment reaction of 8-bromo-2'-deoxyguanosine in DNA shows a structural dependence on the B- and Z-DNA forms, with a higher conversion in Z-DNA . Nucleophilic reactions of 8-bromodiisophorone-1-carboxylic acid demonstrate the possibility of nucleophilic substitution with simultaneous migration, leading to various substituted products . Moreover, the use of Br/Cl has been shown to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates, leading to the efficient synthesis of dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromochroman-3-one derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl groups can lead to rotational disorder and affect the overall molecular geometry . The presence of the bromine atom can also induce conformational changes, as seen in the syn conformation of brominated purine nucleosides, which contrasts with the more common anti conformation . These structural features are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions and biological activities.

科学研究应用

在癌症放射治疗中的潜力

与 8-溴代色满-3-酮密切相关的 8-溴腺嘌呤已显示出作为癌症放射治疗中 DNA 放射增敏剂的潜力。8-溴腺嘌呤与低能电子(在癌症治疗中由高能辐射对 DNA 造成的辐射损伤期间产生)的相互作用产生稳定的母体阴离子。这一发现对于开发旨在增强向 DNA 骨架的解离电子转移的新型治疗剂至关重要,这对于诱导癌组织中的 DNA 链断裂至关重要 (Schürmann 等人,2017)。

光敏保护基团

溴代基团对光敏性的取代作用导致了高度光敏的 8-氮杂-3-溴-7-羟基香豆素-4-基甲基基团的开发,展示出优异的光解效率和亲水性。这一发现对于需要笼罩化合物(例如酯型和氨基甲酸酯型保护)的应用具有重要意义,以保护羧基和氨基官能团 (Takano 等人,2014)。

药物发现的合成支架

已经开发出一种合成 2,3,6,8-四取代色酮衍生物的策略,利用 2-芳基/苯乙烯基-8-溴代-6-氯代-3-羟基色酮衍生物作为支架。这种利用钯介导反应的方法提供了优异的区域选择性和产率,突出了色酮作为药物发现中支架的重要性,因为它们具有广泛的适用性和生物活性 (Dahlén 等人,2006)。

高效 α-单溴化方法

溴酸吡啶鎓盐已被确定为一种高效且选择性试剂,用于 1,3-二酮和 β-酮酯的 α-单溴化,在温和条件下产生高至极好的产率。这种方法的效率和选择性使其对于合成需要特定溴化模式的化合物非常有价值 (Sarrafi 等人,2009)。

双荧光光致变色染料

对带有吡喃并[3,2-c]色满-5-酮部分的化合物的变色过程的研究揭示了环闭和环开形式中独特的荧光。这种现象证明了创建作为光致开/关荧光开关的材料的潜力,为先进光学材料的开发开辟了道路 (Lin 等人,2009)。

安全和危害

属性

IUPAC Name |

8-bromo-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOQDMYJFVLYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597935 | |

| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromochroman-3-one | |

CAS RN |

133118-80-6 | |

| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133118-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)

![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)